N'-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide
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Overview
Description
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a butan-2-ylidene group attached to a 4-nitrobenzene-1-sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide typically involves the reaction of 4-nitrobenzene-1-sulfonohydrazide with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted hydrazides.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It has been investigated for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.
Medicine: The compound’s derivatives have been explored for their potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide include:
- N’-(Propan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide
- N’-(Butan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide
- N’-(Butan-2-ylidene)-4-chlorobenzene-1-sulfonohydrazide
Uniqueness
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide is unique due to its specific structural features, such as the presence of both a butan-2-ylidene group and a nitrobenzene sulfonohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
5460-17-3 |
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Molecular Formula |
C10H13N3O4S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-(butan-2-ylideneamino)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-3-8(2)11-12-18(16,17)10-6-4-9(5-7-10)13(14)15/h4-7,12H,3H2,1-2H3 |
InChI Key |
VQQKZJUGHIWFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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